2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Description

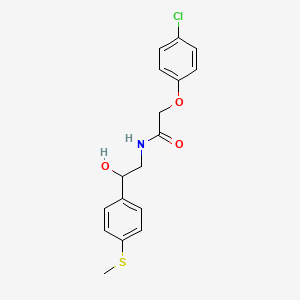

This compound features a chlorophenoxy group linked to an acetamide backbone, with a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-23-15-8-2-12(3-9-15)16(20)10-19-17(21)11-22-14-6-4-13(18)5-7-14/h2-9,16,20H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIEVIDVWNDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide , also known by its CAS number 1448058-04-5, is a complex organic molecule with potential pharmaceutical applications. Its unique structure includes a chlorophenoxy group and a methylthio-substituted phenyl group, which contribute to its biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C17H18ClNO3S

- Molecular Weight : 351.8 g/mol

- Structure : The compound's structure can be represented as follows:

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor and receptor antagonist . The presence of the chlorophenoxy and methylthio groups enhances its binding affinity to various biological targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Interaction : It interacts with receptors that play crucial roles in various physiological processes, potentially modulating signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

- A study demonstrated that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could suggest anti-inflammatory properties.

- Another research effort indicated that this compound reduced cell viability in cancer cell lines, showing promise as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide | C16H15ClFNO2 | Contains fluorine instead of methylthio; different biological profile. |

| N-[4-chloro-3-fluorophenyl]-N'-(3-methylphenyl)urea | C14H12ClFN4O | Urea instead of amide; different target interactions. |

| N-[4-chloro-3-fluorophenyl]-N'-[(3-trifluoromethylphenyl)]urea | C16H14ClF3N4O | Similar fluorinated phenyl group; distinct pharmacological properties. |

Potential Applications

The unique combination of functional groups in this compound positions it as a candidate for further pharmacological development. Its potential applications include:

- Anti-inflammatory agents : Due to its COX inhibition properties.

- Anticancer therapies : Based on its ability to reduce cell viability in cancer lines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis yields, and biological relevance:

Key Observations :

- Synthetic Efficiency : Allyl and aromatic Grignard reagents (e.g., Compound 26 in ) yield higher efficiencies (57%) compared to ethylamine derivatives (19%) .

- Biological Targets: Chlorophenoxy acetamides are associated with enzyme inhibition (e.g., 17β-HSD in ) and antiviral activity (e.g., anti-COVID agents in ).

Physicochemical and Spectral Properties

Data from analogous compounds suggest the following trends:

Notes:

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)acetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between 2-(4-chlorophenoxy)acetic acid derivatives and substituted amines. For example:

- Step 1: Activate the carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 2: Add the amine (e.g., 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine) and maintain reaction temperatures below 5°C to control exothermicity.

- Step 3: Monitor progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via acid-base extraction .

Optimization Tips: - Use anhydrous solvents to prevent hydrolysis.

- Adjust stoichiometry of TBTU (1.5–2 equivalents) to improve coupling efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- 1H/13C NMR: Identify protons on the chlorophenoxy ring (δ 6.8–7.4 ppm) and the hydroxyethyl group (δ 3.5–4.2 ppm). The methylthio group appears as a singlet at δ 2.5 ppm .

- X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and confirm spatial arrangement of the hydroxyethyl group .

- Elemental Analysis: Validate purity by ensuring calculated vs. experimental values for C, H, N, and S are within ±0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:

- Reproducibility Checks: Repeat assays using standardized protocols (e.g., fixed pH, temperature, and solvent systems).

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity before biological testing .

- Control Experiments: Compare activity against structurally similar analogs (e.g., replacing methylthio with methoxy groups) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets like enzymes or receptors. Parameterize the methylthio group’s van der Waals radius (1.8 Å) and partial charge (−0.15 e) for accuracy .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the hydroxyethyl group and target residues .

- Validation: Cross-reference docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers optimize crystallization for X-ray studies when the compound resists forming high-quality crystals?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., DCM/methanol or ethyl acetate/hexane) to modulate solubility and nucleation rates .

- Temperature Gradients: Slow evaporation at 4°C promotes ordered crystal lattices.

- Additive Use: Introduce trace amounts of co-solvents (e.g., dimethyl sulfoxide) to disrupt π-π stacking interactions that hinder crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.